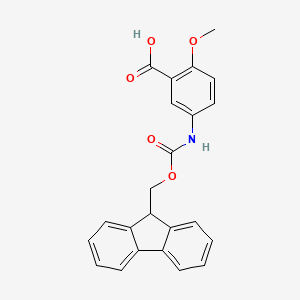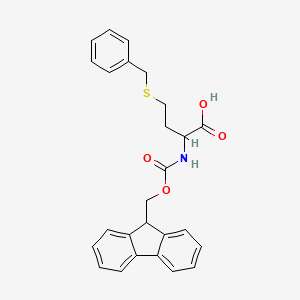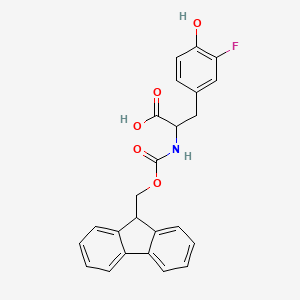![molecular formula C10H8ClF3O3 B1390376 3-[3-Chloro-5-(trifluoromethoxy)phenyl]propionic acid CAS No. 916420-74-1](/img/structure/B1390376.png)
3-[3-Chloro-5-(trifluoromethoxy)phenyl]propionic acid
Übersicht
Beschreibung
“3-[3-Chloro-5-(trifluoromethoxy)phenyl]propionic acid” is a chemical compound with the CAS Number: 433938-70-6 . It has a molecular weight of 254.59 . The IUPAC name for this compound is [3-chloro-5-(trifluoromethoxy)phenyl]acetic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H6ClF3O3/c10-6-1-5(3-8(14)15)2-7(4-6)16-9(11,12)13/h1-2,4H,3H2,(H,14,15) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a boiling point of 42-44 degrees Celsius .Wirkmechanismus
The mechanism of action of 3-[3-Chloro-5-(trifluoromethoxy)phenyl]propionic acid is not fully understood. However, it is believed that this compound binds to certain proteins and enzymes, which can inhibit their activity and lead to the desired effects. For example, it is believed that this compound binds to acetylcholinesterase, which is involved in the regulation of nerve impulses. By binding to this enzyme, it can inhibit its activity and lead to the desired effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound can bind to certain proteins and enzymes, which can inhibit their activity and lead to the desired effects. For example, it is believed that this compound binds to acetylcholinesterase, which is involved in the regulation of nerve impulses. By binding to this enzyme, it can inhibit its activity and lead to the desired effects. In addition, it is believed that this compound can also bind to other proteins and enzymes that are involved in the regulation of cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-[3-Chloro-5-(trifluoromethoxy)phenyl]propionic acid in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, this compound has a high solubility in organic solvents, making it easy to work with in the laboratory. However, there are some limitations to using this compound in laboratory experiments. For example, it is a highly reactive compound and can react with other compounds, which can lead to unwanted side reactions. In addition, this compound is toxic and should be handled with care.
Zukünftige Richtungen
There are many potential future directions for research involving 3-[3-Chloro-5-(trifluoromethoxy)phenyl]propionic acid. For example, further research could be done to better understand the biochemical and physiological effects of this compound. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as the development of new drugs for the treatment of various diseases. Finally, further research could be done to explore the potential uses of this compound in other areas, such as agriculture and food science.
Wissenschaftliche Forschungsanwendungen
3-[3-Chloro-5-(trifluoromethoxy)phenyl]propionic acid has been used in various scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and the development of new drugs. It has been used to study the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulses. It has also been used to study the interaction of proteins involved in the regulation of cell growth and differentiation. In addition, this compound has been used in the development of new drugs to treat various diseases, such as cancer and Alzheimer's disease.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P271, P261, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
3-[3-chloro-5-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O3/c11-7-3-6(1-2-9(15)16)4-8(5-7)17-10(12,13)14/h3-5H,1-2H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXKNRUBGDQVIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Cl)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride](/img/structure/B1390293.png)
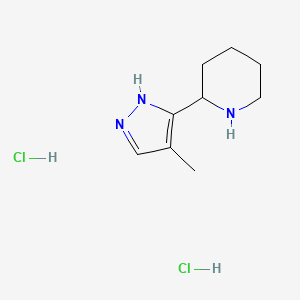
![Methyl-(6-methyl-2-piperidin-4-yl-5,6,7,8-tetra-hydro-pyrido[4,3-d]pyrimidin-4-yl)-amine hydrochloride](/img/structure/B1390296.png)
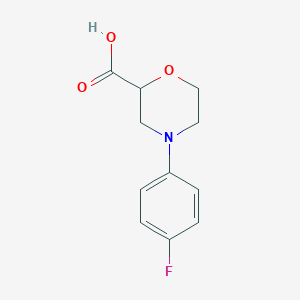

![Methyl-(7-methyl-2-pyrrolidin-3-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidin-4-yl)-amine hydrochloride](/img/structure/B1390301.png)
![3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride](/img/structure/B1390303.png)

![2-Bromo-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B1390308.png)
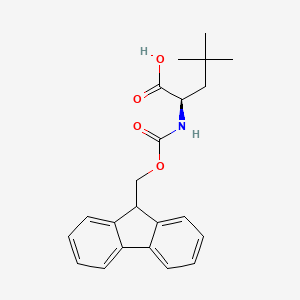
![Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid](/img/structure/B1390311.png)
